Pierreione B

Vue d'ensemble

Description

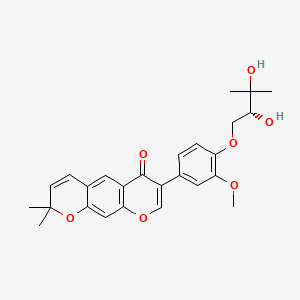

Pierreione B is a pyranoisoflavone that can be isolated from the leaves and twigs of Antheroporum pierrei . It demonstrates solid tumor selectivity with minimal cytotoxicity .

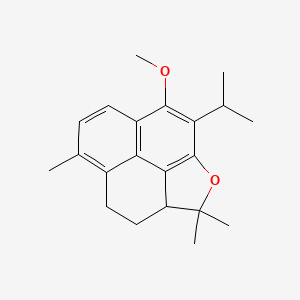

Molecular Structure Analysis

The molecular structure of Pierreione B is represented by the formula C26H28O7 . Its molecular weight is 452.50 . The structure is classified under flavonoids and isoflavones .Physical And Chemical Properties Analysis

Pierreione B is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Cancer Therapy

Pierreione B: has been identified as an inhibitor of the mTOR signaling pathway , which plays a crucial role in cell growth and proliferation . Its ability to inhibit this pathway suggests strong potential for use in anticancer therapy , particularly in targeting solid tumors . The compound demonstrates selectivity for solid tumors with minimal cytotoxicity, indicating a favorable therapeutic index.

Pharmacokinetics

The chemical properties of Pierreione B allow for the exploration of its pharmacokinetic applications. By understanding its absorption, distribution, metabolism, and excretion (ADME) profiles, researchers can optimize dosing regimens. The conversion of doses between different model animals based on body surface area (BSA) is a critical aspect of preclinical research, ensuring that Pierreione B can be effectively translated from animal models to human therapeutics .

Drug Formulation

Pierreione B’s stability and solubility are essential for drug formulation. Its powder form can be stored at -20°C for three years and in solvent at -80°C for six months , which is significant for long-term pharmaceutical development . This stability is crucial for the creation of various formulations, including tablets, capsules, and injectables.

Safety and Hazards

Pierreione B should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Orientations Futures

While Pierreione B has demonstrated solid tumor selectivity with minimal cytotoxicity , more research is needed to fully understand its potential applications, particularly in the field of cancer treatment. Further studies could also explore its synthesis, chemical reactions, and mechanism of action in more detail.

Mécanisme D'action

Target of Action

Pierreione B is a pyranoisoflavone that can be isolated from the leaves and twigs of Antheroporum pierrei . The primary target of Pierreione B is the mammalian target of rapamycin (mTOR) signaling pathway . mTOR is a highly conserved serine-threonine kinase that plays a critical role in regulating cell growth, proliferation, and survival .

Mode of Action

Pierreione B interacts with its target, the mTOR signaling pathway, by inhibiting it . This inhibition leads to a decrease in the phosphorylation levels of the mTOR complexes downstream targets, p70 ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1) . This interaction results in significant nuclear translocation of eIF4E in a panel of cancer cells .

Biochemical Pathways

The inhibition of the mTOR signaling pathway by Pierreione B affects several biochemical pathways. mTOR integrates diverse signals to regulate cell growth, proliferation, survival, protein translation, and autophagy . Therefore, the inhibition of mTOR by Pierreione B could potentially affect all these processes, leading to downstream effects such as reduced cell growth and proliferation, and increased cell death .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial for its efficacy and safety . Therefore, further studies are needed to outline the ADME properties of Pierreione B and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Pierreione B’s action are primarily its cytotoxicity and selective toxicity to solid tumor cell lines . Pierreione B demonstrates solid tumor selectivity with minimal cytotoxicity . This means that Pierreione B is able to selectively kill cancer cells while causing minimal harm to normal cells .

Propriétés

IUPAC Name |

7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXLWAJRBPKMPD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OC[C@H](C(C)(C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801108928 | |

| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pierreione B | |

CAS RN |

1292766-21-2 | |

| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292766-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)